4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a 2,4,5-trichlorobenzenesulfonate moiety. The unique structure of this compound makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction between 4-acetylaminophenol and 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the aromatic ring.
Oxidation and Reduction: The acetylamino group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonate ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of the corresponding sulfonic acid and phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the trichlorobenzenesulfonate moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can lead to the modulation of enzyme activity and the inhibition of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2,4,5-trichlorobenzenesulfonate
- 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate
- Potassium 2,4,5-trichlorobenzenesulfonate
Uniqueness
4-(Acetylamino)phenyl 2,4,5-trichlorobenzenesulfonate is unique due to the presence of both an acetylamino group and a trichlorobenzenesulfonate moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activities. The compound’s structure allows for versatile applications in various fields of research, making it a valuable subject of study.
Properties
Molecular Formula |
C14H10Cl3NO4S |
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Molecular Weight |
394.7 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2,4,5-trichlorobenzenesulfonate |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-8(19)18-9-2-4-10(5-3-9)22-23(20,21)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3,(H,18,19) |
InChI Key |
CQZCQFJGMBUVGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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